Bexagliflozin

説明

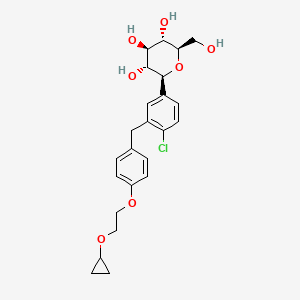

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-(2-cyclopropyloxyethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29ClO7/c25-19-8-3-15(24-23(29)22(28)21(27)20(13-26)32-24)12-16(19)11-14-1-4-17(5-2-14)30-9-10-31-18-6-7-18/h1-5,8,12,18,20-24,26-29H,6-7,9-11,13H2/t20-,21-,22+,23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCRKOKVYTVOLU-SJSRKZJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OCCOC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1OCCOC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1118567-05-7 | |

| Record name | Bexagliflozin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1118567057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bexagliflozin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12236 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BEXAGLIFLOZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EY00JF42FV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacology of Bexagliflozin

Mechanism of Action of Bexagliflozin

This compound exerts its therapeutic effect by inhibiting the sodium-glucose cotransporter 2 (SGLT2). nih.govdrugbank.compharmacytimes.compatsnap.com SGLT2 is primarily located in the proximal tubules of the kidneys and is responsible for the majority of glucose reabsorption from the glomerular filtrate back into the bloodstream. nih.govdrugbank.compharmacytimes.compatsnap.comdiscoveriesjournals.orgmedscape.compatsnap.com By blocking SGLT2, this compound reduces this reabsorption process. nih.govdrugbank.compharmacytimes.compatsnap.comdiscoveriesjournals.orgmedscape.compatsnap.com

Specificity and Potency as an SGLT2 Inhibitor

This compound is characterized as a highly specific and potent inhibitor of SGLT2. nih.govdrugbank.comncats.iojofem.orgnih.gov Studies have demonstrated a high selectivity ratio for SGLT2 over SGLT1, another sodium-glucose cotransporter found in the kidneys and intestines. ncats.iojofem.org Specifically, this compound has shown more than 2,435-fold selectivity for SGLT2 over SGLT1. ncats.iojofem.orgnih.gov This high specificity minimizes potential interference with SGLT1-mediated processes, which can be associated with gastrointestinal side effects. patsnap.com The inhibitory constant (IC50) for this compound against SGLT2 has been reported as 2 nM. ncats.ionih.gov

Renal Glucose Reabsorption Inhibition and Glucosuria

The primary consequence of SGLT2 inhibition by this compound is the reduction of renal glucose reabsorption. nih.govdrugbank.compharmacytimes.compatsnap.comdiscoveriesjournals.orgmedscape.compatsnap.com In individuals with normal kidney function, SGLT2 reabsorbs approximately 90% of the filtered glucose. patsnap.compatsnap.com In patients with type 2 diabetes, there can be increased reabsorption of glucose due to SGLT2 overexpression, contributing to hyperglycemia. diabetesjournals.org By inhibiting SGLT2, this compound decreases the amount of glucose reabsorbed by the kidneys. nih.govdrugbank.compharmacytimes.compatsnap.comdiscoveriesjournals.orgmedscape.compatsnap.com This leads to an increased excretion of glucose in the urine, a process known as glucosuria. nih.govdrugbank.compatsnap.comdiscoveriesjournals.orgmedscape.comdrugs.com This increased urinary glucose excretion is a key mechanism by which this compound lowers blood glucose levels. nih.govdrugbank.compharmacytimes.compatsnap.comdiscoveriesjournals.orgmedscape.compatsnap.com

Insulin-Independent Glucose Lowering

A significant aspect of this compound's mechanism of action is its ability to lower blood glucose levels independently of insulin (B600854) secretion or action. nih.govdrugbank.compatsnap.compatsnap.comnih.govdiabetesjournals.orgsamipubco.com This is particularly beneficial for patients with insulin resistance, as the drug's efficacy is not dependent on the body's ability to produce or utilize insulin effectively. patsnap.compatsnap.comsamipubco.com The glucose-lowering effect is a direct result of increased urinary glucose excretion mediated by SGLT2 inhibition. nih.govdrugbank.compharmacytimes.compatsnap.comdiscoveriesjournals.orgmedscape.compatsnap.com

Pharmacodynamics of this compound

The pharmacodynamics of this compound describe the effects of the drug on the body, particularly concerning glucose excretion and renal function. nih.govdrugbank.com

Dose-Dependent Urinary Glucose Excretion

Studies in both healthy subjects and adults with type 2 diabetes mellitus have shown that this compound leads to dose-dependent increases in urinary glucose excretion (UGE). nih.govdrugbank.comnih.govdrugs.commedcentral.comfda.gov These increases in UGE are also accompanied by increases in urine volume. nih.govdrugbank.comnih.govdrugs.commedcentral.comfda.gov Research indicates that a 20 mg dose of this compound can provide near-maximal UGE, and these elevated levels are sustained with multiple-dose administration. nih.govdrugbank.comnih.govdrugs.commedcentral.comfda.gov

Table 1: Illustrative Dose-Dependent Urinary Glucose Excretion with this compound

| This compound Dose | Effect on Urinary Glucose Excretion |

| Single/Multiple Doses | Dose-dependent increase |

| 20 mg | Near-maximal UGE |

| Multiple Doses | Elevated UGE maintained |

Note: This table is illustrative based on the description of dose-dependent effects and near-maximal excretion at 20 mg. Specific quantitative data across a range of doses was not consistently available in the provided snippets.

Effects on Renal Threshold for Glucose

This compound lowers the renal threshold for glucose (RTG). pharmacytimes.comdiscoveriesjournals.orgmedscape.comdrugs.comfda.gov The RTG is the blood glucose concentration above which glucose begins to appear in the urine because the renal tubules' capacity to reabsorb glucose is exceeded. By inhibiting SGLT2, this compound effectively reduces this reabsorptive capacity, leading to glucose excretion in the urine at lower blood glucose concentrations than would occur physiologically. pharmacytimes.comdiscoveriesjournals.orgmedscape.comdrugs.comfda.gov This lowering of the RTG contributes to the increased urinary glucose excretion observed with this compound treatment. pharmacytimes.comdiscoveriesjournals.orgmedscape.comdrugs.comfda.gov

Table 2: Effect of this compound on Renal Glucose Handling

| Parameter | Effect of this compound |

| Renal Glucose Reabsorption | Reduced |

| Renal Threshold for Glucose | Lowered |

| Urinary Glucose Excretion | Increased |

The glucose-lowering pharmacodynamic response to this compound may decline with increasing severity of renal impairment, as the efficacy of SGLT2 inhibitors is dependent on glomerular filtration. fda.govajkdblog.org

Clinical Efficacy of Bexagliflozin in Type 2 Diabetes

Glycemic Control Outcomes

Clinical trials have consistently shown that bexagliflozin leads to significant improvements in key markers of glycemic control in patients with T2DM. patsnap.comnih.govnih.govviamedica.pltandfonline.com

Hemoglobin A1c (HbA1c) Reduction

Reduction in glycated hemoglobin (HbA1c) is a primary measure of long-term glycemic control. Studies have evaluated the effect of this compound on HbA1c levels both as a monotherapy and when added to existing antidiabetic regimens. patsnap.comnih.govnih.govviamedica.pltandfonline.comresearchgate.netuni.luviamedica.pl

As a monotherapy, this compound 20 mg once daily has shown superiority over placebo in improving glycemic control in T2DM patients who were either treatment-naïve or had discontinued (B1498344) previous antidiabetic therapies. researchgate.netnih.govresearchgate.nettouchendocrinology.com In a 24-week trial, this compound significantly decreased HbA1c compared with placebo, with an adjusted mean difference from placebo of -0.41% (95% CI -0.66, -0.16; p=0.0012). nih.gov Another study reported a placebo-adjusted mean change in HbA1c from baseline to week 24 of -0.79% (95% CI -0.53, -1.06; p<.0001). nih.govresearchgate.nettouchendocrinology.com A meta-analysis indicated that this compound outperformed placebo in terms of HbA1c reductions, with a standardized mean difference of –0.55% (95% CI –0.68 to –0.42, p < 0.00001). viamedica.plviamedica.plresearchgate.net

This compound has also demonstrated efficacy as an add-on therapy to various standard-of-care treatments for T2DM. patsnap.comresearchgate.netdiscoveriesjournals.org When used in combination with metformin (B114582), this compound improved glycemic control in patients not adequately managed with metformin alone. nih.govtouchendocrinology.com In a 24-week trial comparing this compound as add-on to metformin versus sitagliptin (B1680988) as add-on to metformin, this compound achieved non-inferiority for the reduction in HbA1c at 24 weeks, with a reduction of -0.74% (95%CI -0.86%, -0.62%) compared to -0.82% (95%CI -0.93%, -0.71%) with sitagliptin. sci-hub.se Phase 3 studies have shown significant reductions in HbA1c levels when this compound was used in conjunction with various regimens, including insulin (B600854), metformin, DPP4 inhibitors, sulfonylureas, or combinations thereof. discoveriesjournals.org The degree of HbA1c reduction with this compound was similar whether used as monotherapy or as an add-on therapy. viamedica.plresearchgate.net

The glycemic benefits of this compound have been shown to persist over longer treatment periods. In a 96-week clinical trial evaluating this compound as monotherapy, the placebo-adjusted decrease in HbA1c was maintained, with a reduction of -1.08% at week 96 (p<0.0001). nih.govnih.govresearchgate.nettouchendocrinology.com The unadjusted mean change from baseline in HbA1c levels at week 96 was substantially larger in the this compound group (-0.55%) than in the placebo group (0.53%). nih.govresearchgate.net This indicates a durable improvement in glycemic control over 96 weeks. nih.govresearchgate.net

Here is a summary of selected HbA1c reduction data:

| Study Type | Comparator | Duration | HbA1c Change from Baseline (this compound) | HbA1c Change from Baseline (Comparator) | Placebo-Adjusted Difference (95% CI) | p-value | Source |

| Monotherapy | Placebo | 24 weeks | -0.5% (adjusted LSM) | -0.1% (adjusted LSM) | -0.41% (-0.66, -0.16) | 0.0012 | nih.gov |

| Monotherapy | Placebo | 24 weeks | -0.79% | Not specified | -0.79% (-0.53, -1.06) | <.0001 | nih.govresearchgate.nettouchendocrinology.com |

| Monotherapy | Placebo | 96 weeks | -0.55% (unadjusted) | 0.53% (unadjusted) | -1.08% (placebo-adjusted) | <0.0001 | nih.govresearchgate.nettouchendocrinology.com |

| Add-on to Metformin | Sitagliptin | 24 weeks | -0.74% | -0.82% | Non-inferiority shown | N/A | sci-hub.se |

| Meta-analysis | Placebo | Various | Not specified | Not specified | -0.55% (-0.68, -0.42) (SMD) | <0.00001 | viamedica.plviamedica.plresearchgate.net |

Add-on Therapy Studies (e.g., with Metformin, Insulin, DPP4 inhibitors, Sulfonylureas)

Fasting Plasma Glucose (FPG) Reduction

In addition to HbA1c, this compound treatment has resulted in significant reductions in fasting plasma glucose (FPG) levels. patsnap.comnih.govtandfonline.comresearchgate.net In a 24-week monotherapy study, the adjusted mean change in FPG levels from baseline was -16 mg/dL in the this compound group compared to -3 mg/dL in the placebo group, with an adjusted mean difference from placebo of -14 mg/dL. nih.gov Significant and clinically meaningful decreases in FPG were observed in patients receiving this compound 20 mg once daily. nih.govsci-hub.se A meta-analysis indicated a significant reduction in FPG in the this compound group compared to placebo, with a weighted mean difference of –1.45 mmol/L (95% CI –2.32, –0.57). researchgate.netdoi.org Another meta-analysis reported a significant reduction in FPG with a least squares mean difference of −1.37 mmol/L (95% CI -1.73 to −1.00, p < 0.00001) compared to placebo. tandfonline.com

Extra-Glycemic Clinical Effects

Beyond its effects on glycemic control, this compound has demonstrated several beneficial extra-glycemic effects that are relevant to the management of T2DM and its associated comorbidities. nih.govnih.govviamedica.plresearchgate.netnih.govdiscoveriesjournals.orgsci-hub.sedoi.orgnih.govnih.govresearchgate.net

Reductions in blood pressure, both systolic (SBP) and diastolic (DBP), have also been observed with this compound. patsnap.comnih.govnih.govviamedica.pltandfonline.comresearchgate.netnih.govtouchendocrinology.comdiscoveriesjournals.orgdoi.org In a 24-week study, this compound treatment resulted in a significant reduction in SBP (3.8 mmHg, 95% CI 0.6–7.1; p=0.02) compared with placebo. nih.gov Significant decreases in SBP (-6.3 mmHg) and DBP (-2.34 mmHg) were attributed to this compound exposure at week 24 in a monotherapy trial, and these benefits persisted until week 96. nih.govnih.govresearchgate.nettouchendocrinology.com A meta-analysis reported significant reductions in SBP (WMD –4.66 mmHg, 95% CI –6.41, –2.92) and DBP (WMD –2.12 mmHg, 95% CI –3.94, –0.30) compared to the control group. researchgate.netdoi.org

Preliminary findings from the BEST trial suggest that this compound may have beneficial effects on cardiovascular and renal outcomes, reflecting findings from other SGLT2 inhibitors. sci-hub.senih.govnih.gov Studies have mentioned improvements in renal outcomes, including a placebo-adjusted reduction in albuminuria (-20.1%; p = 0.03). nih.govsci-hub.se While this compound is not yet indicated for the treatment of cardiovascular disease or heart failure, recent clinical studies suggest clinically meaningful enhancements for cardiovascular health compared to metformin alone, demonstrated by the lowering of systolic blood pressure. researchgate.net The BEST study, which included patients with T2D and established cardiovascular disease or multiple cardiovascular risk factors, showed a placebo-corrected reduction in HbA1c at week 24. touchendocrinology.com

Here is a summary of selected extra-glycemic effects data:

| Outcome | Comparator | Duration | This compound Change from Baseline | Comparator Change from Baseline | Difference (95% CI) | p-value | Source |

| Body Weight | Placebo | 24 weeks | -1.61 kg | Not specified | 1.61 kg (1.00–2.22) | <0.001 | nih.gov |

| Body Weight | Placebo | 24 weeks | -2.63 kg | -0.67 kg | -1.96 kg | <0.0001 | nih.govnih.govtouchendocrinology.com |

| Body Weight | Placebo | 96 weeks | -2.41 kg | 0.45 kg | -2.86 kg | <0.0001 | nih.govnih.govtouchendocrinology.com |

| Body Weight (Meta-analysis) | Control | Various | Not specified | Not specified | -1.61 kg (-2.14, –1.07) (WMD) | N/A | researchgate.net |

| SBP | Placebo | 24 weeks | -3.8 mmHg | Not specified | 3.8 mmHg (0.6–7.1) | 0.02 | nih.gov |

| SBP | Placebo | 24 weeks | -6.3 mmHg | Not specified | Not specified | N/A | nih.govnih.govtouchendocrinology.com |

| DBP | Placebo | 24 weeks | -2.34 mmHg | Not specified | Not specified | N/A | nih.govnih.govtouchendocrinology.com |

| SBP (Meta-analysis) | Control | Various | Not specified | Not specified | -4.66 mmHg (-6.41, –2.92) (WMD) | N/A | researchgate.netdoi.org |

| DBP (Meta-analysis) | Control | Various | Not specified | Not specified | -2.12 mmHg (-3.94, –0.30) (WMD) | N/A | researchgate.netdoi.org |

| Albuminuria | Placebo | 24 weeks | Not specified | Not specified | -20.10% (-20.1%; -20.10%) | 0.03 | nih.govsci-hub.se |

Systolic Blood Pressure Reduction

Treatment with this compound has been associated with reductions in systolic blood pressure (SBP) in patients with type 2 diabetes. discoveriesjournals.orgdiabetesjournals.orgdoi.orgresearchgate.netresearchgate.netresearchgate.netviamedica.pl This effect is likely attributed to the osmotic diuresis induced by increased urinary glucose excretion, leading to a decrease in plasma volume. discoveriesjournals.org

A meta-analysis of six studies involving 3111 patients reported a significant reduction in SBP with this compound compared to placebo, with a weighted mean difference (WMD) of -4.66 mmHg (95% CI -6.41, -2.92; P < 0.001). doi.orgresearchgate.net Another meta-analysis that included data from nine randomized controlled trials with 4,330 subjects also found that this compound had the additional benefit of reducing blood pressure. viamedica.plresearchgate.netviamedica.pl

In a 24-week study comparing this compound with sitagliptin as an adjunct to metformin, subjects in the this compound arm showed a decrease in SBP of 4.23 mmHg, while those in the sitagliptin arm experienced a decrease of 1.90 mmHg. doi.org The difference between the groups was 2.33 mmHg (95% CI -0.05, 4.70). doi.org

Here is a summary of systolic blood pressure reduction findings:

| Study/Analysis | Comparison | Duration | SBP Change (mmHg) (this compound) | SBP Change (mmHg) (Comparator) | Mean Difference (mmHg) (95% CI) | P-value |

| Meta-analysis (6 studies) doi.orgresearchgate.net | Placebo | - | - | - | -4.66 (-6.41, -2.92) | < 0.001 |

| BEST Trial diabetesjournals.org | Placebo | 24 weeks | -9.83 | -6.87 | -2.96 (-5.51, -0.42) | 0.0112 |

| Study vs. Sitagliptin (adjunct to metformin) doi.org | Sitagliptin | 24 weeks | -4.23 | -1.90 | -2.33 (-0.05, 4.70) | 0.0276 (one-sided) |

Body Weight Reduction

This compound treatment has also been associated with reductions in body weight in patients with type 2 diabetes. discoveriesjournals.orgdiabetesjournals.orgdoi.orgresearchgate.netresearchgate.netresearchgate.netviamedica.pl This weight loss is likely a result of caloric loss due to increased urinary glucose excretion. discoveriesjournals.org

In the BEST trial, patients with a baseline BMI ≥25 kg/m ² experienced an average weight loss of 3.03 kg at week 48, compared to 0.38 kg in the placebo group. diabetesjournals.org The mean difference was -2.65 kg (95% CI -3.07 to -2.24, P < 0.0001). diabetesjournals.org The placebo-corrected decrease in body weight at 48 weeks in patients with baseline BMI ≥ 25 kg/m ² was 2.65 kg (P < .0001). ccjm.org

Another trial that evaluated the effects of this compound over 96 weeks found that the treatment group reduced body weight by 2.63 kg within 24 weeks and maintained this weight loss throughout the trial period (P < 0.0001). diabetesjournals.org In the 24-week study comparing this compound and sitagliptin, the model-adjusted decrease in mass was 3.35 kg for participants in the this compound arm and 0.81 kg for participants in the sitagliptin arm, a difference of 2.54 kg (95% CI 1.92, 3.15, P < 0.0001). doi.org

Here is a summary of body weight reduction findings:

| Study/Analysis | Comparison | Duration | Patient Population | Body Weight Change (kg) (this compound) | Body Weight Change (kg) (Comparator) | Mean Difference (kg) (95% CI) | P-value |

| Meta-analysis (6 studies) doi.orgresearchgate.net | Placebo | - | Overall | - | - | -1.61 (-2.14, -1.07) | < 0.001 |

| Meta-analysis (6 studies) doi.orgresearchgate.net | Placebo | - | BMI ≥25 kg/m ² | - | - | -2.05 (-2.78, -1.31) | < 0.001 |

| BEST Trial diabetesjournals.org | Placebo | 48 weeks | BMI ≥25 kg/m ² | -3.03 | -0.38 | -2.65 (-3.07, -2.24) | < 0.0001 |

| Trial (96 weeks) diabetesjournals.org | Placebo | 24 weeks | - | -2.63 | - | - | < 0.0001 |

| Study vs. Sitagliptin (adjunct to metformin) doi.org | Sitagliptin | 24 weeks | - | -3.35 | -0.81 | -2.54 (1.92, 3.15) | < 0.0001 |

Effects on Lipid Profiles (e.g., HDL-C)

Studies have also investigated the effects of this compound on lipid profiles in patients with type 2 diabetes. A meta-analysis of nine RCTs indicated that this compound had the additional benefit of increasing HDL-C. viamedica.plresearchgate.netviamedica.pl

In a 24-week study comparing this compound with sitagliptin, this compound produced approximately equal increases in HDL and LDL cholesterol concentrations of 0.12-0.13 mmol/L. doi.org While these increases were small, the rise in HDL cholesterol represented a greater percentage increase than the increase in LDL cholesterol. doi.org This resulted in a net reduction in the total cholesterol (or LDL cholesterol) to HDL cholesterol ratio, which is considered beneficial for cardiovascular disease risk. doi.org

Here is a summary of effects on lipid profiles:

| Study/Analysis | Comparison | Duration | Lipid Parameter | Change from Baseline (this compound) | Change from Baseline (Comparator) |

| Meta-analysis (9 RCTs) viamedica.plresearchgate.netviamedica.pl | Placebo/Active Comparator | - | HDL-C | Increase | - |

| Study vs. Sitagliptin doi.org | Sitagliptin | 24 weeks | HDL Cholesterol | Increase (~0.12-0.13 mmol/L) | - |

| Study vs. Sitagliptin doi.org | Sitagliptin | 24 weeks | LDL Cholesterol | Increase (~0.12-0.13 mmol/L) | - |

| Study vs. Sitagliptin doi.org | Sitagliptin | 24 weeks | Total Cholesterol/HDL-C Ratio | Net Reduction | - |

Cardiovascular Outcomes Research

Major Adverse Cardiovascular Events (MACE) Analysis

The cardiovascular safety of bexagliflozin has been a key area of investigation in clinical trials. The this compound Efficacy and Safety Trial (BEST) was a phase 3 study specifically designed to evaluate the impact of this compound on cardiovascular events in patients with type 2 diabetes at high cardiovascular risk. pharmacytimes.comdiabetesjournals.orgmedscape.com A meta-analysis of nine phase 2 and 3 randomized controlled trials, including the BEST trial, further explored the risk of major adverse cardiovascular events associated with this compound. researchgate.netnih.gov

Non-inferiority to Placebo in Cardiovascular Safety Trials

In cardiovascular safety trials, this compound demonstrated non-inferiority compared to placebo regarding the risk of major adverse cardiovascular events. researchgate.netdiabetesjournals.orgpatientcareonline.comtouchendocrinology.com The BEST trial, which enrolled patients with type 2 diabetes and either established atherosclerotic cardiovascular disease, a history of heart failure, or multiple cardiovascular risk factors, met its objective for cardiovascular safety non-inferiority. diabetesjournals.orgmedscape.comccjm.org The non-inferiority was established for a composite endpoint of cardiovascular death, myocardial infarction, or stroke. ccjm.org

Composite Endpoints (Cardiovascular Death, Myocardial Infarction, Stroke, Unstable Angina)

The primary endpoint for the cardiovascular safety analysis of this compound was often a composite of major adverse cardiovascular events, typically defined as cardiovascular death, non-fatal myocardial infarction, non-fatal stroke, or hospitalization for unstable angina (MACE+). diabetesjournals.orgresearchgate.netnih.govclinicaltrialsregister.eu

In the BEST trial, MACE+ occurred in 7.9% of patients in the this compound group and 10.1% in the placebo group, with a hazard ratio (HR) of 0.79 (95% CI 0.56, 1.09). diabetesjournals.org This result met the criterion for non-inferiority (P < 0.0001). researchgate.netccjm.org A meta-analysis also confirmed the non-inferiority for MACE+, with an HR of 0.80 (95% CI 0.58, 1.09). researchgate.netnih.gov For the composite of cardiovascular death, myocardial infarction, or stroke (MACE), non-inferiority was also shown with an HR of 0.82 (95% CI 0.59, 1.13). researchgate.netnih.gov

Data Table: Major Adverse Cardiovascular Events (MACE+) in the BEST Trial

| Endpoint | This compound Group (%) | Placebo Group (%) | Hazard Ratio (95% CI) | P-value (Non-inferiority) |

| MACE+ | 7.9 | 10.1 | 0.79 (0.56, 1.09) | < 0.0001 |

*MACE+ defined as cardiovascular death, non-fatal myocardial infarction, non-fatal stroke, or hospitalization for unstable angina.

Impact on Heart Failure Related Outcomes

Beyond MACE, the impact of this compound on heart failure-related outcomes has been explored.

Hospitalization for Worsening Heart Failure

In the BEST trial, hospitalization for worsening heart failure was an exploratory endpoint. ccjm.org The hazard ratio for time to first hospitalization with worsening heart failure was 0.63 in favor of this compound, but this did not achieve statistical significance due to the small number of events (95% CI, 0.34-1.18). ccjm.org

Cardiovascular Death or Heart Failure Hospitalization

The composite endpoint of cardiovascular death or hospitalization for heart failure was also evaluated. In the BEST trial, this composite occurred in 4.2% of patients on this compound and 5.5% on placebo, with an HR of 0.74 (95% CI 0.47, 1.17). diabetesjournals.orgtouchendocrinology.com The hazard ratio for the time to the composite of CV death or HF hospitalization was 0.73 in favor of this compound, which was not statistically significant because of the small number of events (95% CI, 0.46-1.15). ccjm.org Superiority for time to CV death or first hospitalization for heart failure was not shown in the meta-analysis. researchgate.netnih.gov

Data Table: Heart Failure Related Outcomes in the BEST Trial (Exploratory Endpoints)

| Endpoint | This compound Group (%) | Placebo Group (%) | Hazard Ratio (95% CI) |

| Hospitalization for Worsening Heart Failure | Not specified | Not specified | 0.63 (0.34, 1.18) |

| Cardiovascular Death or HF Hospitalization | 4.2 | 5.5 | 0.74 (0.47, 1.17) |

Comparative Cardiovascular Effects with Other SGLT2 Inhibitors

While this compound has demonstrated cardiovascular safety and potential benefits on heart failure related outcomes, direct head-to-head trials comparing its cardiovascular effects with other SGLT2 inhibitors are limited. touchendocrinology.com

Other marketed SGLT2 inhibitors, such as empagliflozin (B1684318), dapagliflozin (B1669812), and canagliflozin (B192856), have demonstrated significant reductions in major adverse cardiovascular events and heart failure hospitalizations in dedicated cardiovascular outcome trials. researchgate.netreliasmedia.comuhcprovider.commedscape.com For example, empagliflozin reduced the risk of cardiovascular death in patients with type 2 diabetes and established cardiovascular disease. uhcprovider.com Dapagliflozin has been shown to reduce the risk of cardiovascular death and hospitalization for heart failure in adults with heart failure, regardless of diabetes status, and to reduce the risk of hospitalization for heart failure in adults with type 2 diabetes and cardiovascular risk factors. uhcprovider.commedscape.com Canagliflozin has been indicated to reduce the risk of MACE in adults with type 2 diabetes and established cardiovascular disease. uhcprovider.com

Currently, unlike some other marketed SGLT2 inhibitors, this compound is not specifically indicated for the treatment of cardiovascular disease or heart failure. researchgate.net While preliminary findings from the BEST trial suggest that this compound's effects on cardiovascular outcomes may be similar to other drugs in its class, more studies are needed to fully investigate its cardioprotective profile in comparison to other commonly prescribed SGLT2 inhibitors. nih.govtouchendocrinology.com A study comparing this compound to dapagliflozin in Chinese patients with type 2 diabetes showed similar effects on glycemic control, body weight, and systolic blood pressure, but did not focus on cardiovascular outcomes as a primary endpoint. nih.govtheracosbio.com

Renal Outcomes Research

Impact on Kidney Function Markers

Studies have investigated the impact of bexagliflozin on key markers of kidney function, including serum creatinine (B1669602) levels, estimated glomerular filtration rate (eGFR), and albuminuria. drugbank.comresearchgate.netnih.gov

Serum Creatinine Levels

Clinical trials have evaluated changes in serum creatinine levels in patients treated with this compound. In a systematic review and meta-analysis of nine randomized controlled trials involving 4,352 patients, this compound showed no significant changes in serum creatinine levels over follow-up periods ranging from 12 to 96 weeks (Mean Difference: 0.05 mg/dL; 95% CI: -0.06 to 0.15; p = 0.35). nih.govnih.govresearchgate.net Another study in patients with T2DM and moderate renal impairment (CKD Stage 3a/3b) observed a slight increase in serum creatinine of 0.08 mg/dL at week 24 in those receiving this compound. ajkdblog.orgnih.gov An initial increase in serum creatinine within weeks of starting therapy that stabilizes by week 6 to 12 has been noted. drugs.com

Estimated Glomerular Filtration Rate (eGFR) Changes

Changes in eGFR have also been assessed in clinical studies of this compound. The systematic review and meta-analysis found no significant difference in eGFR changes between patients receiving this compound and control groups (Mean Difference: -0.43 mL/min/1.73 m²; 95% CI: -6.92 to 6.06; p = 0.89). nih.govnih.govresearchgate.net However, an initial decrease in eGFR has been observed with the initiation of this compound, which tends to stabilize over time. drugs.com In a trial involving patients with moderate renal impairment, a decrease in eGFR of 2.41 mL/min/1.73 m² was observed at week 24 in the this compound group. ajkdblog.org Another trial in patients with moderate renal impairment observed a mean decrease in eGFR of 4.6 mL/min/1.73 m² within the first 6 weeks of treatment with this compound, compared to a decrease of 0.1 mL/min/1.73 m² in the placebo group. drugs.com These early changes in eGFR may be related to acute hemodynamic effects. drugs.com

Albuminuria Reduction

Reduction in albuminuria, a marker of kidney damage, has been reported with this compound treatment. In a study of patients with T2DM and stage 3a/3b CKD, this compound led to a geometric mean ratio reduction in albuminuria of 20.1% (p = 0.03). nih.govnih.gov this compound's ability to lower albuminuria may contribute to slowing the progression of renal impairment. jnephropharmacology.comresearchgate.net

Here is a summary of observed changes in kidney function markers:

| Marker | Observed Change | Statistical Significance | Source(s) |

| Serum Creatinine | No significant change (MD: 0.05 mg/dL) over 12-96 weeks | p = 0.35 | nih.govnih.govresearchgate.net |

| Serum Creatinine | Slight increase (0.08 mg/dL) at 24 weeks in CKD Stage 3a/3b patients | Not specified | ajkdblog.orgnih.gov |

| Serum Creatinine | Initial increase within weeks, stabilizing by week 6-12 | Not specified | drugs.com |

| eGFR | No significant difference (MD: -0.43 mL/min/1.73 m²) over 12-96 weeks | p = 0.89 | nih.govnih.govresearchgate.net |

| eGFR | Decrease (2.41 mL/min/1.73 m²) at 24 weeks in CKD Stage 3a/3b patients | Not specified | ajkdblog.org |

| eGFR | Mean decrease (4.6 mL/min/1.73 m²) within first 6 weeks in moderate renal impairment | Not specified | drugs.com |

| Albuminuria | Geometric mean ratio reduction of 20.1% | p = 0.03 | nih.govnih.gov |

Studies in Patients with Moderate Renal Impairment (CKD Stage 3a/3b)

This compound has been studied in patients with T2DM and moderate renal impairment, specifically those with CKD Stage 3a (eGFR 45 to < 60 mL/min/1.73 m²) and Stage 3b (eGFR 30 to < 45 mL/min/1.73 m²). nih.govnih.govpharmacytimes.com A phase 3 trial in this population demonstrated that this compound significantly reduced hemoglobin A1c levels compared to placebo. nih.govnih.gov Reductions in hemoglobin A1c were observed in both CKD Stage 3a and 3b subgroups. nih.govnih.gov Beyond glycemic control, this study also reported beneficial effects, including reductions in body weight, systolic blood pressure, and albuminuria in patients with stage 3a/3b CKD. nih.govnih.gov While some studies suggest no significant beneficial effect on kidney function markers like creatinine and eGFR in the short term compared to placebo in a broader T2DM population, the specific study in moderate renal impairment showed reductions in albuminuria. nih.govnih.govresearchgate.netnih.govnih.gov

Preclinical Research on Renal Protective Effects

Preclinical research, particularly in animal models, has explored the potential renal protective effects of this compound. jnephropharmacology.comjnephropharmacology.com Studies in a rat model of ischemia-reperfusion injury demonstrated that this compound significantly decreased kidney damage. jnephropharmacology.comjnephropharmacology.com These protective effects were evidenced by lower levels of injury markers and reduced renal tubular damage. jnephropharmacology.comjnephropharmacology.com

Anti-inflammatory and Anti-apoptotic Pathways

The renal protective effects observed in preclinical studies may be mediated through the activation of anti-inflammatory and anti-apoptotic pathways. jnephropharmacology.comjnephropharmacology.com In the rat model of ischemia-reperfusion injury, this compound was found to significantly decrease kidney damage by activating anti-inflammatory, anti-apoptotic, antioxidant, autophagy, and Akt signaling pathways. researchgate.netjnephropharmacology.comjnephropharmacology.com Specifically, this compound treatment resulted in lower levels of inflammatory markers like IL-6 and reduced levels of apoptotic markers like caspase-3 compared to control groups. jnephropharmacology.comjnephropharmacology.com This suggests that this compound may confer protective effects against inflammation and apoptosis in renal tissues. jnephropharmacology.comjnephropharmacology.com

Here is a summary of preclinical findings:

| Mechanism/Pathway | Observed Effect in Preclinical Studies | Source(s) |

| Anti-inflammatory pathways | Activation, decreased kidney damage | researchgate.netjnephropharmacology.comjnephropharmacology.com |

| Anti-apoptotic pathways | Activation, decreased kidney damage | researchgate.netjnephropharmacology.comjnephropharmacology.com |

| Antioxidant pathways | Activation, decreased kidney damage | researchgate.netjnephropharmacology.comjnephropharmacology.com |

| Autophagy signaling pathways | Activation, decreased kidney damage | researchgate.netjnephropharmacology.comjnephropharmacology.com |

| Akt signaling pathways | Activation, decreased kidney damage | researchgate.netjnephropharmacology.comjnephropharmacology.com |

| Inflammatory markers (e.g., IL-6) | Reduced levels | jnephropharmacology.comjnephropharmacology.com |

| Apoptotic markers (e.g., caspase-3) | Reduced levels | jnephropharmacology.comjnephropharmacology.com |

Antioxidant and Autophagy Mechanisms

Emerging research suggests that SGLT2 inhibitors, including this compound, may exert protective effects on the kidneys through mechanisms involving antioxidant and autophagy pathways. Oxidative stress and inflammation are recognized as significant contributors to kidney damage, particularly in conditions like diabetic kidney disease and acute kidney injury (AKI) jnephropharmacology.commdpi.com. SGLT2 inhibitors are thought to mitigate these detrimental processes through their antioxidant effects jnephropharmacology.commdpi.comnih.gov.

Studies indicate that SGLT2 inhibitors can activate anti-inflammatory and antioxidant signaling pathways, which may contribute to decreased kidney damage jnephropharmacology.comresearchgate.netjnephropharmacology.com. Furthermore, autophagy, a cellular process involved in the removal of damaged organelles and protein aggregates, plays a role in managing acute kidney injury and apoptosis jnephropharmacology.comnih.gov. SGLT2 inhibitors have been suggested to enhance autophagy, potentially through pathways such as mTOR1, thereby contributing to renal protection jnephropharmacology.comnih.govnih.gov. These mechanisms are considered important in the context of renal injury, including that caused by ischemia-reperfusion jnephropharmacology.comresearchgate.netjnephropharmacology.com.

Role in Ischemia-Reperfusion Injury Models

The protective effects of this compound on renal function have been specifically investigated in experimental models of ischemia-reperfusion injury (IRI). A study utilizing a rat model of IRI demonstrated that this compound significantly reduced kidney damage jnephropharmacology.comjnephropharmacology.com. This protective effect was associated with the activation of anti-inflammatory, anti-apoptotic, antioxidant, autophagy, and Akt signaling pathways jnephropharmacology.comjnephropharmacology.com.

In this experimental setting, this compound treatment led to lower levels of key markers indicative of renal injury compared to control groups subjected to IRI without this compound. These markers included serum urea, creatinine, caspase, Akt, light chain 3-B (LC3-B), kidney injury molecules-1 (KIM-1), and interleukin-6 (IL-6) jnephropharmacology.comjnephropharmacology.com. Additionally, this compound was associated with increased levels of glutathione (B108866) (GSH), an important endogenous antioxidant jnephropharmacology.comjnephropharmacology.com. Histopathological examination in the study also revealed reduced renal tubular damage in the this compound-treated group jnephropharmacology.comjnephropharmacology.com.

These findings suggest that this compound holds potential as a therapeutic option for mitigating renal damage associated with ischemia-reperfusion injury jnephropharmacology.comjnephropharmacology.com.

| Marker | IRI Group (Elevated/Decreased) | IRI + this compound Group (Levels Compared to IRI) |

| Serum Urea | Elevated | Lower |

| Serum Creatinine | Elevated | Lower |

| Caspase | Elevated | Lower |

| Akt | Elevated | Lower |

| LC3-B | Elevated | Lower |

| KIM-1 | Elevated | Lower |

| IL-6 | Elevated | Lower |

| GSH | Decreased | Increased |

Table 1: Summary of Renal Injury Markers in a Rat IRI Model with and without this compound Treatment jnephropharmacology.comjnephropharmacology.com

Comparative Renal Effects with Other SGLT2 Inhibitors

When comparing the renal effects of this compound to other SGLT2 inhibitors, the available data present a mixed picture. A systematic review and meta-analysis of randomized controlled trials found that this compound did not show significant changes in serum creatinine levels or estimated glomerular filtration rate (eGFR) over follow-up periods ranging from 12 to 96 weeks researchgate.netnih.gov. This analysis concluded that no beneficial effect of this compound on kidney function was observed in large placebo-controlled trials, a finding that contrasts with observations made with other SGLT2 inhibitors such as empagliflozin (B1684318), canagliflozin (B192856), and dapagliflozin (B1669812), which have demonstrated consistent benefits in slowing the progressive decline of renal function and reducing albuminuria researchgate.netnih.gov. The authors of the systematic review suggested that the shorter follow-up duration and smaller cohort size of this compound trials compared to those for other SGLT2 inhibitors might contribute to this difference nih.gov.

Another source also noted that while other gliflozins have shown benefits in renal function and long-term albuminuria, the effects of this compound on renal outcomes remain uncertain nih.gov. This source further indicated that this compound was linked to an increase in renal adverse events in individual studies and did not show benefits for renal function after initial administration nih.gov.

However, in the context of patients with chronic kidney disease (CKD), one perspective suggests that this compound may offer an advantage in those with Class 3A/3B CKD compared to ertugliflozin (B560060), which is contraindicated at lower eGFR values meded101.com. Additionally, it is noted that unlike some other SGLT2 inhibitors, this compound does not require dose adjustments for renal impairment meded101.com.

Safety Profile and Adverse Events

Common Adverse Events

The most frequently reported adverse events in clinical studies of bexagliflozin, occurring in 5% or more of patients, include female genital mycotic infections, urinary tract infections, and increased urination. discoveriesjournals.orgresearchgate.netmedcentral.comdrugs.comwikidoc.orgtheracosbio.com These common side effects are often attributed to the mechanism of SGLT2 inhibition, which leads to increased glucose excretion in the urine. researchgate.netnih.gov

Here is a summary of common adverse events based on pooled data from clinical trials:

| Adverse Event | This compound Group (%) | Placebo/Control Group (%) |

| Female Genital Mycotic Infections | 5.6 - 6 | 0 |

| Urinary Tract Infections | 6 - 14.5 | 3 - 20.6 |

| Increased Urination | 7 | 3 |

| Male Genital Mycotic Infections | 2.2 | 1.4 |

| Thirst | 3 | 2 |

| Vaginal Pruritus | 3 | 0 |

| Hypoglycemia | 2 | 1 |

Note: Data is based on pooled analyses of clinical trials, and specific percentages may vary slightly between studies. nih.govmedscape.comgoodrx.com

Genital Mycotic Infections (Female)

Female genital mycotic infections are among the most common adverse events associated with this compound treatment. researchgate.netmedcentral.comdrugs.commdwiki.orguni.lunih.gov This increased risk is a class effect of SGLT2 inhibitors and is related to the increased glucose in the urine, which can promote yeast growth. patsnap.comwikipedia.org In pooled analyses of clinical trials, the incidence of female genital mycotic infections was notably higher in patients treated with this compound compared to placebo. nih.govmedscape.comgoodrx.comdrugs.com Patients with a history of genital mycotic infections may be more likely to develop these infections when taking this compound. medcentral.comdrugs.com Symptoms can include itching, redness, and a white or yellowish vaginal discharge. patsnap.comdrmoniakhealth.com

Urinary Tract Infections

Urinary tract infections (UTIs) are also commonly reported in patients receiving this compound. researchgate.netresearchgate.netmedcentral.comdrugs.commdwiki.orgnih.gov The increased glucose in the urine resulting from this compound's mechanism of action can create an environment conducive to bacterial growth in the urinary tract. patsnap.com While some studies reported similar rates of UTIs between this compound and control groups, others indicated a higher incidence with this compound. researchgate.netnih.govdoi.org Serious urinary tract infections, including urosepsis and pyelonephritis requiring hospitalization, have been reported with SGLT2 inhibitors, including this compound. medcentral.comdrugs.com Patients should be evaluated for signs and symptoms of UTIs and treated promptly if indicated. medcentral.comdrugs.com Symptoms of UTIs may include a burning sensation during urination, frequent urination, and cloudy or strong-smelling urine. patsnap.comdrmoniakhealth.com

Increased Urination/Polyuria

Increased urination, also known as polyuria, is a common adverse effect of this compound. researchgate.netmedcentral.comwikidoc.orgmedscape.commdwiki.orgnih.gov This is a direct consequence of the drug's mechanism as an SGLT2 inhibitor, which increases glucose excretion in the urine, leading to osmotic diuresis and increased urine volume. researchgate.netwikidoc.orgnih.govdiabetesjournals.org In clinical trials, a higher percentage of patients in the this compound group reported increased urination compared to the placebo group. nih.govgoodrx.com This can sometimes lead to volume depletion. nih.govdiabetesjournals.org

Less Common but Clinically Significant Adverse Events

While less common than genital mycotic infections or UTIs, some adverse events associated with this compound are considered clinically significant due to their potential severity. These include diabetic ketoacidosis risk. discoveriesjournals.orgresearchgate.netmedcentral.comwikidoc.orgmdwiki.orgdrugs.com

Diabetic Ketoacidosis (DKA) Risk

This compound, like other SGLT2 inhibitors, is associated with a risk of diabetic ketoacidosis (DKA), a serious and potentially life-threatening condition. discoveriesjournals.orgresearchgate.netmedcentral.comwikipedia.orgdrugs.comnih.govpharmacytimes.com DKA can occur in patients with type 2 diabetes treated with SGLT2 inhibitors, and there have been postmarketing reports of fatal events. medscape.comdrugs.com Notably, DKA may occur with only moderately elevated blood glucose levels (euglycemic DKA), which can make diagnosis challenging. nih.govdrugs.comfda.gov Risk factors for DKA in patients taking SGLT2 inhibitors include reduced insulin (B600854) dose, acute illness, reduced caloric intake, surgery, volume depletion, and alcohol abuse. medscape.comdrugs.com this compound is not indicated for the treatment of type 1 diabetes mellitus due to the significantly increased risk of DKA in this population. medscape.compharmacytimes.comdrugs.com Patients should be monitored for signs and symptoms of ketoacidosis, regardless of blood glucose levels. medscape.comdrugs.comdrugs.com Symptoms of DKA can include nausea, vomiting, abdominal pain, tiredness, and labored breathing. patsnap.comdrugs.com

Volume Depletion and Associated Effects (Hypotension, Acute Kidney Injury)

This compound can lead to intravascular volume contraction due to its mechanism of action, which increases glucose excretion in the urine, leading to osmotic diuresis. medcentral.combrenzavvy.com This volume depletion may manifest as symptomatic hypotension or acute, transient changes in creatinine (B1669602) levels. medcentral.combrenzavvy.com Postmarketing reports have indicated cases of acute kidney injury, some requiring hospitalization and dialysis, in patients with type 2 diabetes treated with SGLT2 inhibitors, including this compound. fda.govmedcentral.combrenzavvy.com Patients with impaired renal function (eGFR <60 mL/minute/1.73 m²), elderly patients, those with low systolic blood pressure, or individuals taking loop diuretics may have an increased risk of volume depletion or hypotension. medcentral.combrenzavvy.commedscape.com Assessing volume status and renal function before initiating this compound, and monitoring for signs and symptoms of volume depletion and changes in renal function after starting therapy, is recommended. medcentral.combrenzavvy.commedscape.com Correcting volume depletion prior to initiation is also advised. medcentral.combrenzavvy.commedscape.com

Necrotizing Fasciitis of the Perineum (Fournier's Gangrene)

Necrotizing fasciitis of the perineum, also known as Fournier's gangrene, is a rare but serious and life-threatening necrotizing infection that has been reported in patients with diabetes mellitus receiving SGLT2 inhibitors, including this compound. drugs.comfda.govmedcentral.comresearchgate.netbrenzavvy.compeoplespharmacy.comfda.gov Cases have occurred in both females and males, with serious outcomes including hospitalization, multiple surgeries, and death. fda.govmedcentral.comfda.govdrugs.com Patients treated with this compound who present with pain or tenderness, erythema, or swelling in the genital or perineal areas, accompanied by fever or malaise, should be evaluated for necrotizing fasciitis. drugs.comfda.govmedcentral.comdrugs.com Prompt treatment with broad-spectrum antibiotics and, if necessary, surgical debridement is required if this condition is suspected. fda.govfda.govdrugs.com

Lower Extremity Amputation Risk

An increased incidence of lower limb amputations has been observed in patients treated with this compound compared to placebo in a randomized, placebo-controlled trial involving patients with type 2 diabetes who had established cardiovascular disease or were at risk for it. fda.govmedcentral.commedscape.com In this trial, the incidence was 8.3 events per 1000 patient-years in the this compound group versus 5.1 events per 1000 patient-years in the placebo group. medcentral.com Amputations primarily involved the toe and midfoot, although amputations above and below the knee also occurred, with some patients experiencing multiple amputations. fda.govnih.govmedcentral.com Factors that may predispose patients to the need for amputations, such as a history of prior amputation, peripheral vascular disease, neuropathy, and diabetic foot ulcers, should be considered before initiating this compound. fda.govmedscape.com Lower limb infections, gangrene, ischemia, and osteomyelitis were common precipitating events leading to amputation. fda.govmedcentral.com Monitoring patients for signs and symptoms of infection (including osteomyelitis), new pain or tenderness, sores, or ulcers involving the lower limbs is important, and discontinuation of this compound should be considered if these complications arise. fda.govmedcentral.com

Special Populations and Safety Considerations

Patients with Renal Impairment (eGFR <30 mL/min/1.73m²)

This compound is not recommended for use in patients with severe renal impairment, defined as an estimated glomerular filtration rate (eGFR) less than 30 mL/minute/1.73 m². pharmacytimes.commedcentral.commedscape.comdrugs.com Efficacy and safety studies with this compound did not enroll patients with an eGFR below this threshold. pharmacytimes.commedcentral.comdrugs.com The glucose-lowering effect of this compound declines significantly with increasing severity of renal impairment, and there is also a reduction in urine output in these patients. medcentral.commedscape.comdrugs.com Patients with renal impairment may also be at a higher risk for adverse reactions associated with this compound, including female genital mycotic infections, increased urination, thirst, volume depletion, and acute kidney injury. medcentral.comdrugs.com

Patients with Hepatic Impairment (Severe)

There is no clinical experience with this compound in patients with severe hepatic impairment (Child-Pugh class C). medcentral.commedscape.com Therefore, this compound is not recommended for use in this patient population. pharmacytimes.commedcentral.commedscape.comdrugs.com In patients with mild to moderate hepatic impairment (Child-Pugh A or B), no dosage adjustment is required. medscape.comdrugs.com

Geriatric Patients

Appropriate studies to date have not indicated geriatric-specific problems that would limit the use of this compound in elderly patients. drugs.commayoclinic.org However, elderly patients are more likely to have kidney problems and may be at an increased risk for adverse reactions related to volume depletion and hypotension. pharmacytimes.comdrugs.commedcentral.combrenzavvy.commedscape.commayoclinic.orgunboundmedicine.combiospace.combiospace.comdiscoveriesjournals.org Assessment of volume status and renal function before initiating this compound is particularly important in this population. medcentral.combrenzavvy.commedscape.combiospace.com

Pregnancy and Lactation

There is insufficient data from studies in pregnant women to determine a drug-associated risk of major birth defects, miscarriage, or other adverse maternal or fetal outcomes with this compound use. medcentral.comdrugs.com

Based on findings from animal studies, this compound is not recommended during the second and third trimesters of pregnancy. medcentral.comdrugs.commedscape.compharmacytimes.com This recommendation is based on observed adverse renal effects in rats when this compound was administered during a period of renal development that corresponds to the late second and third trimesters of human pregnancy. medcentral.commedscape.com These adverse effects included renal pelvic and tubule dilatations that were not fully reversible. medcentral.commedscape.com In rat studies, these effects were observed at exposures 11 times the 20 mg clinical dose. medcentral.commedscape.com

In a prenatal and postnatal development study in rats, this compound was administered during organogenesis and until weaning. Maternal mortality was noted at doses equal to or greater than 40 mg/kg/day, which is approximately 79 times the human dose based on AUC, primarily occurring after parturition. medcentral.comdrugs.com Reduced gestational body weight, increased post-implantation loss, and smaller litter size were observed at 200 mg/kg/day, approximately 361 times the human dose based on AUC. medcentral.comdrugs.com In the offspring of these rats, lower body weight gain and decreased survival were noted at 200 mg/kg/day, which coincided with significant maternal toxicity. medcentral.comdrugs.com Embryofetal toxicity was also reported in rabbits at a dose of 150 mg/kg/day, corresponding to 368 times the clinical dose based on AUC. drugs.com

Poorly controlled diabetes during pregnancy poses significant risks to both the mother and the fetus, including increased maternal risk for diabetic ketoacidosis, preeclampsia, spontaneous abortions, preterm delivery, and delivery complications. medcentral.comdrugs.commedscape.com For the fetus, poorly controlled diabetes increases the risk for major birth defects, stillbirth, and macrosomia-related morbidity. medcentral.comdrugs.commedscape.com

Regarding lactation, there is no information available on the presence of this compound in human milk, its effects on breastfed infants, or its effects on milk production. drugs.commedscape.comdrugs.com However, this compound has been detected in the milk of lactating rats. medcentral.comdrugs.commedscape.comdrugs.com Given that human kidney maturation occurs during the first two years of life, a period when lactational exposure may occur, there is a potential risk to the developing human kidney if this compound is present in human milk. medcentral.comdrugs.commedscape.comdrugs.com Due to the potential for serious adverse reactions in a breastfed child, including potential effects on postnatal renal development, the use of this compound is not recommended while breastfeeding. medcentral.comdrugs.commedscape.compharmacytimes.comdrugs.com

Animal Study Data on Reproductive Toxicity

| Species | Study Type | Dose (mg/kg/day) | Observed Effects | Exposure (times human dose based on AUC) | Citation |

| Rat | Prenatal and Postnatal Development | 7, 40, 200 | Maternal mortality (≥40 mg/kg), Reduced gestational body weight (200 mg/kg), Increased post-implantation loss (200 mg/kg), Smaller litter size (200 mg/kg), Lower offspring body weight gain (200 mg/kg), Decreased offspring survival (200 mg/kg) | 79 (≥40 mg/kg), 361 (200 mg/kg) | medcentral.comdrugs.comrxlist.com |

| Rat | Renal Development | Not specified | Adverse renal pelvic and tubule dilatations (not fully reversible) | 11 | medcentral.commedscape.comdrugs.com |

| Rabbit | Embryofetal Toxicity | 150 | Evidence of embryofetal toxicity | 368 | drugs.com |

Drug Drug Interactions of Bexagliflozin

Potential Interactions with UGT1A9 Inducers

Bexagliflozin is a major substrate of UGT1A9. medscape.com Therefore, coadministration with inducers of UGT enzymes, particularly UGT1A9, may lead to a significant decrease in the plasma concentrations and efficacy of this compound due to more rapid metabolic clearance. medscape.combiospace.commarleydrug.comdrugs.com While in vitro studies suggest this potential, clinical data specifically on the effect of UGT induction on this compound exposure is noted as limited. drugs.com

The clinical impact of coadministering this compound with UGT enzyme inducers is that it may significantly reduce exposure to this compound, potentially leading to decreased glycemic control. drugs.com In such cases, consider adding another antihyperglycemic agent if additional glycemic control is required. drugs.commedscape.comdrugs.com Increased clinical and laboratory monitoring may also be considered when a UGT inducer is initiated or discontinued (B1498344) in patients receiving this compound. drugs.com

Interactions with Insulin (B600854) and Insulin Secretagogues (Sulfonylureas)

Insulin and insulin secretagogues, such as sulfonylureas (e.g., glimepiride (B1671586), glipizide, glyburide, chlorpropamide, repaglinide, nateglinide), are known to cause hypoglycemia. drugs.commedcentral.combiospace.commarleydrug.compbahealth.comrxlist.compatsnap.com When this compound is used in combination with insulin and/or an insulin secretagogue, the risk of hypoglycemia is increased. drugs.commedcentral.combiospace.commarleydrug.compbahealth.comrxlist.compatsnap.com

To minimize the risk of hypoglycemia when this compound is used concomitantly with insulin or an insulin secretagogue, a lower dose of the insulin or insulin secretagogue may be required. drugs.commedcentral.combiospace.commarleydrug.compbahealth.comrxlist.com

Lack of Clinically Relevant Interactions with Specific Medications (Probenecid, Verapamil, Rifampin)

Clinical studies have investigated the potential for interactions between this compound and several commonly prescribed medications, including probenecid (B1678239), verapamil, and rifampin. rxlist.comdrugbank.comidrblab.netsci-hub.sedrugbank.com

Based on in vivo assessments of drug interactions, there were no clinically meaningful changes in this compound exposure when taken with probenecid or verapamil. drugs.comrxlist.com A phase 1 study specifically examined the effects of probenecid, verapamil, and rifampin on this compound in healthy subjects and showed no clinically relevant effect on this compound exposure for these medications. sci-hub.sedrugbank.com It is noted that the rifampin dosing in one study was over 5 days, which may not represent the maximal impact on this compound exposure. drugs.com

This compound also had no clinically relevant effect on the pharmacokinetics of metformin (B114582), glimepiride, sitagliptin (B1680988), and digoxin. drugs.comrxlist.com

While interactive data tables are requested, a static representation of key interaction findings is provided below based on the available information:

| Concomitant Medication | Potential Interaction with this compound | Clinical Impact | Management/Recommendation | Source(s) |

| UGT1A9 Inducers | May significantly decrease this compound plasma concentrations and efficacy. | Reduced glycemic control. | Consider adding another antihyperglycemic agent if needed; Monitor clinically and in the laboratory. | drugs.commedscape.combiospace.comdrugs.com |

| Insulin | Increased risk of hypoglycemia. | Higher likelihood of low blood sugar. | Lower dose of insulin may be required. | drugs.commedcentral.combiospace.commarleydrug.compbahealth.com |

| Insulin Secretagogues (e.g., Sulfonylureas) | Increased risk of hypoglycemia. | Higher likelihood of low blood sugar. | Lower dose of insulin secretagogue may be required. | drugs.commedcentral.combiospace.commarleydrug.compbahealth.com |

| Probenecid | No clinically meaningful change in this compound exposure. | No clinically relevant interaction observed. | None specified based on this finding. | drugs.comrxlist.comsci-hub.se |

| Verapamil | No clinically meaningful change in this compound exposure. | No clinically relevant interaction observed. | None specified based on this finding. | drugs.comrxlist.comsci-hub.se |

| Rifampin | No clinically relevant effect on this compound exposure observed in a study (note on dosing regimen). | No clinically relevant interaction observed in a study, though maximal impact was not fully assessed. | None specified based on this finding. | drugs.comsci-hub.se |

Comparative Effectiveness and Safety with Other Antidiabetic Agents

Comparison with Other SGLT2 Inhibitors (e.g., Dapagliflozin (B1669812), Empagliflozin (B1684318), Canagliflozin (B192856), Ertugliflozin)

Studies comparing bexagliflozin directly with other SGLT2 inhibitors are limited, particularly head-to-head Phase 3 clinical trials. jnjmedicalconnect.com However, some research provides insights into its comparative effectiveness. A 24-week, randomized, double-blind, active-controlled Phase 3 trial compared this compound to dapagliflozin as an adjunct to metformin (B114582) in Chinese patients with type 2 diabetes. nih.govbiospace.comclinicaltrialsarena.comnih.govbrenzavvy.com This study found this compound to be noninferior to dapagliflozin in reducing HbA1c levels. nih.govbiospace.comclinicaltrialsarena.comnih.govbrenzavvy.com The model-adjusted mean change in HbA1c from baseline to week 24 was -1.08% for this compound and -1.10% for dapagliflozin, with an intergroup difference of 0.03% (95% CI -0.14% to 0.19%), which was below the prespecified noninferiority margin. nih.govbrenzavvy.com Both treatments resulted in clinically meaningful reductions in HbA1c. nih.govbrenzavvy.com

In the same study comparing this compound and dapagliflozin, this compound demonstrated changes from baseline in fasting plasma glucose (FPG) of -1.95 mmol/L, 2-hour postprandial glucose (PPG) of -3.24 mmol/L, body weight of -2.52 kg, and systolic blood pressure (SBP) of -6.4 mmHg at week 24. nih.govbrenzavvy.com The corresponding changes for dapagliflozin were -1.87 mmol/L for FPG, -3.07 mmol/L for PPG, -2.22 kg for body weight, and -6.3 mmHg for SBP. nih.govbrenzavvy.com this compound showed nearly identical effects to dapagliflozin on these parameters. nih.gov

While direct head-to-head trials comparing this compound with empagliflozin, canagliflozin, or ertugliflozin (B560060) are not widely available in the search results, some indirect comparisons and reviews offer perspective. One review suggests that the A1C-lowering efficacy of this compound is comparable to or potentially better than that of other SGLT2 inhibitors, which typically reduce A1C by approximately 0.5%. diabetesjournals.org Another source indicates that the properties of this compound appear similar to or slightly better than those of canagliflozin and empagliflozin based on long-term trial data. doi.org However, another comparison suggests this compound might have the smallest A1c lowering effect (around -0.4%) compared to its market competitors among SGLT2 inhibitors. meded101.com

Regarding effects beyond glycemic control, studies have shown that this compound, like other SGLT2 inhibitors, aids in weight loss and SBP reduction. biospace.comdiabetesjournals.org In the comparison with dapagliflozin, both drugs showed similar reductions in body mass and SBP. biospace.comnih.govbrenzavvy.com

It is noted that there are no phase 3 clinical studies directly comparing the safety and efficacy of canagliflozin (INVOKANA) to other SGLT2 inhibitors, including dapagliflozin, empagliflozin, and ertugliflozin. jnjmedicalconnect.com Indirect comparisons are challenging due to variations in study populations, designs, and procedures. jnjmedicalconnect.com

Here is a summary of comparative effectiveness data based on available studies:

| Parameter | This compound (vs. Dapagliflozin) nih.govbrenzavvy.com | Dapagliflozin nih.govbrenzavvy.com | This compound (vs. Glimepiride) doi.orgnih.gov | Glimepiride (B1671586) doi.orgnih.gov | This compound (vs. Sitagliptin) researchgate.netnih.gov | Sitagliptin (B1680988) researchgate.netnih.gov | This compound (vs. Tirzepatide) researchgate.net | Tirzepatide researchgate.net |

| HbA1c Change (%) | -1.08 (at 24 weeks) | -1.10 (at 24 weeks) | Noninferior; Superior at Week 96 doi.orgnih.gov | -0.05 (at 60 weeks) nih.gov | Non-inferior (-0.74% at 24 weeks) researchgate.netnih.gov | -0.82% (at 24 weeks) researchgate.netnih.gov | Minimal reduction (-0.18%) researchgate.net | Significant reduction (-1.29%) researchgate.net |

| FPG Change (mmol/L) | -1.95 (at 24 weeks) | -1.87 (at 24 weeks) | More effective at Weeks 24-96 doi.org | -0.91 (at 60 weeks) doi.org | Superior (-1.82 at 24 weeks) researchgate.netnih.gov | -1.45 (at 24 weeks) researchgate.netnih.gov | Non-significant effects researchgate.net | Significant reduction (-1.48) researchgate.net |

| Body Weight Change (kg) | -2.52 (at 24 weeks) | -2.22 (at 24 weeks) | Superior (-4.31 kg at 60 weeks) nih.gov | -0.81 (at 24 weeks) researchgate.netnih.gov | Superior (-3.35 kg at 24 weeks) researchgate.netnih.gov | -0.81 (at 24 weeks) researchgate.netnih.gov | Reduction (-1.68 kg) researchgate.net | Outperformed (-11.18 kg) researchgate.net |

| SBP Change (mmHg) | -6.4 (at 24 weeks) | -6.3 (at 24 weeks) | Superior (-6.53 mmHg at 60 weeks) nih.gov | -1.90 (at 24 weeks) researchgate.netnih.gov | Superior (-4.23 mmHg at 24 weeks) researchgate.netnih.gov | -1.90 (at 24 weeks) researchgate.netnih.gov | Non-significant effects researchgate.net | Significant reduction (-8.01) researchgate.net |

Note: Data is extracted from different studies with varying durations and patient populations. Direct comparisons should be made with caution.

Comparison with Other Classes of Antidiabetic Drugs (e.g., Glimepiride, Sitagliptin, Tirzepatide)

This compound has been compared to other classes of antidiabetic drugs in clinical trials. A 96-week trial compared this compound to glimepiride as an adjunct to metformin in adults with type 2 diabetes. doi.orgnih.govresearchgate.net this compound was found to be noninferior to titrated glimepiride in lowering HbA1c. doi.orgnih.govresearchgate.net At Week 60, the intergroup difference in HbA1c (this compound minus glimepiride) was -0.05% (95% CI -0.21, 0.11), meeting the noninferiority margin. nih.govresearchgate.net At Week 96, a divergence was observed, with this compound showing superiority to glimepiride in HbA1c reduction. doi.org

Beyond glycemic control, this compound demonstrated superiority over glimepiride in reducing body mass and systolic blood pressure (SBP). doi.orgnih.govresearchgate.net At Week 60, the difference in body mass was -4.31 kg (95% CI -5.10, -3.52; P < 0.0001), and the difference in SBP was -6.53 mmHg (95% CI -10.56, -2.51; P = 0.0008), both favoring this compound. nih.gov this compound was also associated with significantly fewer hypoglycaemic events compared to glimepiride. doi.orgnih.govresearchgate.net A favorable effect on estimated glomerular filtration rate (eGFR) was also observed with this compound. doi.orgnih.gov

In a 24-week study comparing this compound to sitagliptin as an adjunct to metformin, this compound was non-inferior to sitagliptin in terms of HbA1c reduction. researchgate.netnih.govclinconnect.io The mean change from baseline to week 24 in HbA1c was -0.74% for this compound and -0.82% for sitagliptin. researchgate.netnih.gov this compound provided additional benefits over sitagliptin in reducing FPG and body mass. researchgate.netnih.gov Changes from baseline were -1.82 mmol/L for FPG and -3.35 kg for body mass in the this compound arm, compared to -1.45 mmol/L and -0.81 kg in the sitagliptin arm, with significant differences favoring this compound. researchgate.netnih.gov this compound also showed a greater reduction in SBP (-4.23 mmHg vs -1.90 mmHg), although the significance level was lower. researchgate.netnih.gov

A systematic review and meta-analysis comparing this compound and tirzepatide indicated that tirzepatide demonstrated superior efficacy in glycemic control, weight reduction, and cardiovascular parameters compared to this compound. researchgate.net Tirzepatide showed a significant reduction in HbA1c (Mean difference [MD]: -1.29 %) while this compound had minimal reduction (MD: -0.18 %). researchgate.net In weight loss, tirzepatide outperformed this compound (MD: -11.18 kg vs. -1.68 kg). researchgate.net Tirzepatide significantly reduced FPG (MD: -1.48 mmol/L) and SBP (MD: -8.01 mmHg), whereas this compound showed non-significant effects on these measures in this specific analysis. researchgate.net

Here is a summary table comparing this compound with other classes of antidiabetic drugs:

| Parameter | This compound (vs. Glimepiride) doi.orgnih.gov | Glimepiride doi.orgnih.gov | This compound (vs. Sitagliptin) researchgate.netnih.gov | Sitagliptin researchgate.netnih.gov | This compound (vs. Tirzepatide) researchgate.net | Tirzepatide researchgate.net |

| HbA1c Change (%) | Noninferior; Superior at Week 96 doi.orgnih.gov | -0.05 (at 60 weeks) nih.gov | Non-inferior (-0.74% at 24 weeks) researchgate.netnih.gov | -0.82% (at 24 weeks) researchgate.netnih.gov | Minimal reduction (-0.18%) researchgate.net | Significant reduction (-1.29%) researchgate.net |

| FPG Change (mmol/L) | More effective at Weeks 24-96 doi.org | -0.91 (at 60 weeks) doi.org | Superior (-1.82 at 24 weeks) researchgate.netnih.gov | -1.45 (at 24 weeks) researchgate.netnih.gov | Non-significant effects researchgate.net | Significant reduction (-1.48) researchgate.net |

| Body Weight Change (kg) | Superior (-4.31 kg at 60 weeks) nih.gov | -0.81 (at 24 weeks) researchgate.netnih.gov | Superior (-3.35 kg at 24 weeks) researchgate.netnih.gov | -0.81 (at 24 weeks) researchgate.netnih.gov | Reduction (-1.68 kg) researchgate.net | Outperformed (-11.18 kg) researchgate.net |

| SBP Change (mmHg) | Superior (-6.53 mmHg at 60 weeks) nih.gov | -1.90 (at 24 weeks) researchgate.netnih.gov | Superior (-4.23 mmHg at 24 weeks) researchgate.netnih.gov | -1.90 (at 24 weeks) researchgate.netnih.gov | Non-significant effects researchgate.net | Significant reduction (-8.01) researchgate.net |

Note: Data is extracted from different studies with varying durations and patient populations. Direct comparisons should be made with caution.

Future Directions and Research Gaps

Need for Dedicated Cardiovascular and Renal Outcome Trials

While the SGLT2 inhibitor class, in general, has demonstrated favorable cardiovascular and renal protective effects in various outcome trials, dedicated large-scale trials specifically for bexagliflozin are needed to definitively establish its impact on these critical outcomes. patsnap.comnih.gov Although this compound has shown noninferiority in terms of major adverse cardiovascular events (MACE) in studies like the this compound Efficacy and Safety Trial (BEST), its current regulatory approval is primarily for glycemic control in T2DM. pharmacytimes.comtouchendocrinology.com The integrated therapeutic benefits observed in clinical trials provide a scientific rationale for potential future indications in cardiovascular risk reduction and renal protection. patsnap.com Ongoing post-marketing studies and further cardiovascular outcome trials are being explored to potentially support an expanded label in the future. patsnap.com

Long-term Efficacy and Safety Data in Diverse Patient Populations

While clinical trials have evaluated this compound in diverse patient groups, including those with moderate renal impairment (eGFR > 30 mL/min/1.73 m²), more long-term data are needed to fully establish its role across various patient populations. patsnap.com Studies have reported consistent reductions in HbA1c, body weight, and blood pressure over periods up to 96 weeks, reinforcing the long-term efficacy and tolerability in studied cohorts. patsnap.com However, further research is necessary to understand the sustained effects and safety profile in populations with different ethnic backgrounds, varying degrees of renal impairment (beyond moderate), and those with multiple comorbidities.

Cost-Effectiveness Analyses and Healthcare Impact

Cost-effectiveness analyses are crucial for understanding the economic value of this compound within healthcare systems. While some information suggests a potentially competitive price point compared to other SGLT2 inhibitors, dedicated cost-effectiveness studies for this compound are needed. researchgate.net Such analyses would evaluate the balance between the drug's cost and the potential savings generated by reducing diabetes-related complications, particularly cardiovascular and renal events, thereby informing healthcare decision-making and resource allocation. researchgate.netnih.gov

Exploration of Additional Therapeutic Benefits Beyond Glycemic Control

Beyond its primary glucose-lowering effect, this compound, like other SGLT2 inhibitors, has been associated with additional benefits, including modest reductions in body weight and systolic blood pressure. patsnap.comtouchendocrinology.com The mechanisms underlying these extra-glycemic benefits, such as potential changes in tissue sodium handling following natriuresis, are not yet fully elucidated and warrant further investigation. drugbank.com Exploring other potential therapeutic benefits, such as effects on lipid profiles, uric acid levels, and markers of inflammation or oxidative stress, could further highlight the broader impact of this compound on metabolic health.

Pharmacogenomic Influences on Response to this compound

Pharmacogenomics, the study of how genetic variations influence drug response, is an emerging area of research for SGLT2 inhibitors. Genetic polymorphisms in genes such as SLC5A2, which encodes the SGLT2 transporter, and CYP enzymes involved in drug metabolism, can influence the pharmacokinetics and efficacy of SGLT2 inhibitors. dntb.gov.uawum.edu.plwum.edu.pl this compound is primarily metabolized by UGT1A9, and genetic variations in this enzyme can affect its metabolism and clearance. researchgate.net Further research into the pharmacogenomic influences on individual responses to this compound could pave the way for personalized treatment approaches, optimizing efficacy and minimizing variability in patient outcomes. dntb.gov.uawum.edu.pl

Q & A

Q. What key clinical trial designs established Bexagliflozin's efficacy in glycemic control?

this compound’s efficacy was validated through randomized, double-blind, placebo-controlled Phase II/III trials. For example:

- A 12-week Phase II trial (NCT02390050) demonstrated dose-dependent HbA1c reductions (5–20 mg), with a placebo-adjusted mean change of -0.80% at 20 mg .

- A 24-week Phase III trial (NCT02715258) showed significant HbA1c reduction (-0.41% vs. placebo) and fasting plasma glucose (FPG) improvement (-14 mg/dL) as monotherapy .

- Trials used mixed-model repeated measures (MMRM) analysis to handle missing data and hierarchical testing for secondary endpoints (e.g., body weight, systolic blood pressure) .

Q. What methodological approaches are used to assess this compound’s safety profile?

Safety evaluations rely on pooled analyses of adverse events (AEs) across trials. Key findings include:

- Common AEs: Genital mycotic infections (6% vs. 0% placebo), urinary tract infections (6% vs. 4%), and volume depletion (e.g., dizziness, hypotension) .

- Severe risks: Diabetic ketoacidosis (DKA) may occur even with normal blood glucose levels, necessitating monitoring in high-risk populations .

- Meta-analyses of 5 trials (n=2,973) found no increased risk of major adverse cardiovascular events (MACEs) vs. placebo (RR 1.18, 95% CI 0.66–2.10) .

Q. How do this compound’s pharmacokinetic properties influence dosing regimens?

- Rapid absorption (median Tmax: 2 hours), terminal half-life (~12 hours), and dose-proportional exposure (5–90 mg) support once-daily dosing .

- Hepatic metabolism (UGT1A9/CYP3A4) and renal excretion (3% unchanged) require caution in severe hepatic impairment, though no dose adjustment is needed for eGFR ≥30 mL/min/1.73 m² .

Advanced Research Questions

Q. How do statistical methods like MMRM address missing data in this compound trials?

Trials employed MMRM models to account for missing data via:

- Multiple imputation : Excluding post-rescue medication data to preserve trial integrity .

- Last observation carried forward (LOCF) : Sensitivity analysis for robustness .

- Unstructured covariance : Modeling within-subject correlations, with autoregressive (1) as a fallback . These approaches ensure conservative estimates of HbA1c changes while minimizing bias from dropouts.

Q. What contradictions exist between this compound’s cardiovascular outcomes and other SGLT2 inhibitors?

Unlike empagliflozin (EMPA-REG OUTCOME) and canagliflozin (CANVAS), this compound’s BEST trial (n=1,700) showed non-significant MACE reduction (HR 0.79, 95% CI 0.56–1.09) despite similar HbA1c/weight benefits . Potential reasons:

- Trial population : BEST included patients with established CVD or multiple risk factors but shorter follow-up (30 months) .